molecular formula C14H40ClO2P4Ru B3334512 Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate CAS No. 88968-54-1

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate

Cat. No. B3334512
CAS RN: 88968-54-1
M. Wt: 500.9 g/mol
InChI Key: ZFYDWOCBCWZINL-UHFFFAOYSA-M
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Description

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate, commonly known as RuCl2(PMe3)4, is a ruthenium-based compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications in various scientific research fields. This compound is a highly reactive and air-sensitive organometallic compound that has been widely used in catalysis, electrochemistry, and material science.

Scientific Research Applications

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been widely used as a catalyst in organic synthesis, electrochemistry, and material science. It has also been used as a precursor for the synthesis of various ruthenium-based compounds that have potential applications in cancer therapy, photodynamic therapy, and antimicrobial activity.

Mechanism of Action

The mechanism of action of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is not well understood. However, it is believed to act as a catalyst in various chemical reactions by transferring electrons to the reactants. It has also been shown to have potential applications in photodynamic therapy by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate are not well studied. However, it has been shown to have potential applications in cancer therapy by inducing apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has several advantages and limitations for lab experiments. It is a highly reactive and air-sensitive compound that requires careful handling and storage. It is also highly soluble in organic solvents, which makes it easy to use in various chemical reactions. However, its high reactivity and air-sensitivity make it difficult to handle in the presence of air and moisture.

Future Directions

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has several potential applications in various scientific research fields. Some of the future directions for research on this compound include:
1. Studying the mechanism of action of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate in various chemical reactions.
2. Developing new ruthenium-based compounds using Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate as a precursor.
3. Studying the potential applications of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate in cancer therapy, photodynamic therapy, and antimicrobial activity.
4. Developing new methods for the synthesis and purification of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate.
5. Studying the potential applications of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate in electrochemistry and material science.
Conclusion:
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is a ruthenium-based compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications in various scientific research fields. It has been widely used as a catalyst in organic synthesis, electrochemistry, and material science. It has also been used as a precursor for the synthesis of various ruthenium-based compounds that have potential applications in cancer therapy, photodynamic therapy, and antimicrobial activity. Further research is needed to fully understand the mechanism of action and potential applications of Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate.

properties

IUPAC Name

acetic acid;chlororuthenium;trimethylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDWOCBCWZINL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CP(C)C.CP(C)C.CP(C)C.CP(C)C.Cl[Ru]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H40ClO2P4Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate
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Reactant of Route 6
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate

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